An In-depth Technical Guide to the Physicochemical Characteristics of 6-Methyl-4-phenylcoumarin
An In-depth Technical Guide to the Physicochemical Characteristics of 6-Methyl-4-phenylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-4-phenylcoumarin is a synthetic derivative of coumarin, a benzopyrone that is a naturally occurring compound in many plants. Coumarin and its derivatives are of significant interest to the scientific community due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties of 6-Methyl-4-phenylcoumarin, detailed experimental protocols for their determination, and an exploration of the potential biological signaling pathways it may influence, based on studies of structurally related compounds.
Physicochemical Properties
The following tables summarize the key physicochemical properties of 6-Methyl-4-phenylcoumarin. Where specific data for the target compound is unavailable, information for the closely related compound 6-methylcoumarin is provided for reference and is duly noted.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₂ | [No specific citation found] |
| Molecular Weight | 236.27 g/mol | [No specific citation found] |
| Physical State | Solid | [No specific citation found] |
| Appearance | Yellow to white solid | [No specific citation found] |
| Melting Point | 127-134 °C | [No specific citation found] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Soluble in Chloroform | [No specific citation found] |
| pKa | Data not available |
Spectroscopic Data (Reference: 6-Methylcoumarin)
Due to the limited availability of specific spectral data for 6-Methyl-4-phenylcoumarin, the following table presents data for the parent compound, 6-methylcoumarin. These values can serve as a useful reference for the analysis of 6-Methyl-4-phenylcoumarin.
| Spectroscopic Technique | Observed Peaks/Signals |
| ¹H NMR (Proton NMR) | δ 2.20-2.50 ppm (methyl protons), δ 6.10-6.90 ppm (pyrone ring proton), δ 7.00-8.70 ppm (aromatic protons)[1] |
| ¹³C NMR (Carbon NMR) | Data not available |
| UV-Vis Spectroscopy | Data not available |
| FTIR Spectroscopy | 1604-1632 cm⁻¹ (C=O stretching), 1581-1496 cm⁻¹ (C=C stretching), 1331-1225 cm⁻¹ (C-O stretching)[2] |
Experimental Protocols
Synthesis of 6-Methyl-4-phenylcoumarin via Pechmann Condensation
The Pechmann condensation is a widely used method for the synthesis of coumarins. For 6-Methyl-4-phenylcoumarin, this would typically involve the reaction of p-cresol with an appropriate β-ketoester in the presence of an acid catalyst.
Workflow for the Pechmann Condensation:
Caption: General workflow for the synthesis of 6-Methyl-4-phenylcoumarin.
Determination of Physicochemical Properties
1. Melting Point Determination:
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Apparatus: Capillary melting point apparatus.
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Procedure:
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A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a steady rate (e.g., 2-5 °C/min).
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The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.
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2. Solubility Determination:
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Apparatus: Test tubes, vortex mixer.
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Procedure:
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A small, accurately weighed amount of the solute (e.g., 1-5 mg) is placed in a test tube.
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A known volume of the solvent (e.g., 1 mL) is added.
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The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
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The mixture is allowed to stand, and the presence of any undissolved solid is visually observed.
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The process is repeated with different solvents (e.g., water, ethanol, DMSO, chloroform) to determine the solubility profile.
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3. pKa Determination (Capillary Electrophoresis Method): [3][4]
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Apparatus: Capillary electrophoresis system with a UV detector.
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Procedure:
-
A series of background electrolytes (buffers) with a range of known pH values are prepared.
-
A stock solution of the coumarin derivative is prepared in a suitable solvent.
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The electrophoretic mobility of the compound is measured in each of the different pH buffers.
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The effective mobility is plotted against the pH of the buffer.
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The pKa is determined from the inflection point of the resulting sigmoidal curve.[4]
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4. Density Determination (Gas Pycnometry): [5]
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Apparatus: Gas pycnometer.
-
Procedure:
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The mass of the solid sample is accurately measured.
-
The sample is placed in the sample chamber of the gas pycnometer.
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The chamber is sealed and purged with an inert gas (typically helium).
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The gas is allowed to expand into a reference chamber of known volume, and the pressure change is measured.
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The volume of the solid is calculated based on the pressure change and the known volumes of the chambers.
-
The density is calculated by dividing the mass of the sample by its volume.
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Spectroscopic Analysis
1. UV-Visible Spectroscopy:
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Apparatus: UV-Visible spectrophotometer.
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Procedure:
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A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
The spectrophotometer is blanked using the same solvent.
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The absorbance of the sample is measured over a range of wavelengths (e.g., 200-400 nm).
-
The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
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2. NMR Spectroscopy (¹H and ¹³C):
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Apparatus: Nuclear Magnetic Resonance (NMR) spectrometer.
-
Procedure:
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A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.
-
The sample is placed in an NMR tube and inserted into the spectrometer.
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The ¹H and ¹³C NMR spectra are acquired.
-
The chemical shifts (δ), multiplicity, and integration of the signals are analyzed to elucidate the structure of the molecule.
-
3. FTIR Spectroscopy:
-
Apparatus: Fourier-Transform Infrared (FTIR) spectrometer.
-
Procedure:
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A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or the spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory.
-
A background spectrum of the empty sample holder (or KBr pellet) is recorded.
-
The IR spectrum of the sample is recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).
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The characteristic absorption bands corresponding to the functional groups present in the molecule are identified.
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Potential Biological Signaling Pathways (Reference: 6-Methylcoumarin)
While specific signaling pathway data for 6-Methyl-4-phenylcoumarin is not available, studies on the closely related compound 6-methylcoumarin have elucidated its involvement in key cellular signaling cascades. These findings provide a valuable starting point for investigating the biological activity of 6-Methyl-4-phenylcoumarin.
MAPK and NF-κB Signaling Pathways in Inflammation:
Studies have shown that 6-methylcoumarin can modulate inflammatory responses by targeting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
Caption: Inhibition of MAPK and NF-κB pathways by 6-methylcoumarin.
Conclusion
This technical guide has summarized the available physicochemical characteristics of 6-Methyl-4-phenylcoumarin and provided detailed experimental protocols for their determination. While there is a need for more specific experimental data for this particular compound, the information provided for the closely related 6-methylcoumarin offers a solid foundation for further research. The potential for 6-Methyl-4-phenylcoumarin to modulate key signaling pathways involved in inflammation warrants further investigation and highlights its potential as a scaffold for the development of novel therapeutic agents. Researchers are encouraged to utilize the outlined protocols to generate more comprehensive data and further elucidate the biological activities of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of acid dissociation constant of 20 coumarin derivatives by capillary electrophoresis using the amine capillary and two different methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
